molecular formula C18H20FN3O2 B7026661 N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]-6-oxo-1H-pyridine-2-carboxamide

N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]-6-oxo-1H-pyridine-2-carboxamide

Cat. No.: B7026661
M. Wt: 329.4 g/mol
InChI Key: UUGQHGVWFOBFJV-UHFFFAOYSA-N
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Description

N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]-6-oxo-1H-pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Compounds in this class are often explored for their potential pharmacological properties, including their use as intermediates in the synthesis of various pharmaceuticals.

Properties

IUPAC Name

N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]-6-oxo-1H-pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O2/c1-12-5-6-14(19)16(11-12)22-9-7-13(8-10-22)20-18(24)15-3-2-4-17(23)21-15/h2-6,11,13H,7-10H2,1H3,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGQHGVWFOBFJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)N2CCC(CC2)NC(=O)C3=CC=CC(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]-6-oxo-1H-pyridine-2-carboxamide typically involves multi-step organic reactions. The starting materials might include 2-fluoro-5-methylbenzene, piperidine, and pyridine derivatives. Common synthetic routes could involve:

    Nucleophilic substitution: Introduction of the piperidine ring to the fluorinated benzene derivative.

    Amidation: Formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.

    Cyclization: Formation of the pyridine ring through cyclization reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]-6-oxo-1H-pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]-6-oxo-1H-pyridine-2-carboxamide could have various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying receptor interactions or enzyme inhibition.

    Medicine: Exploration as a potential therapeutic agent for various conditions.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action for N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]-6-oxo-1H-pyridine-2-carboxamide would depend on its specific biological target. It might interact with receptors, enzymes, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-fluorophenyl)piperidin-4-yl]-6-oxo-1H-pyridine-2-carboxamide
  • N-[1-(2-methylphenyl)piperidin-4-yl]-6-oxo-1H-pyridine-2-carboxamide
  • N-[1-(2-chlorophenyl)piperidin-4-yl]-6-oxo-1H-pyridine-2-carboxamide

Uniqueness

N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]-6-oxo-1H-pyridine-2-carboxamide is unique due to the specific substitution pattern on the phenyl ring (fluoro and methyl groups), which can influence its chemical reactivity and biological activity compared to other similar compounds.

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